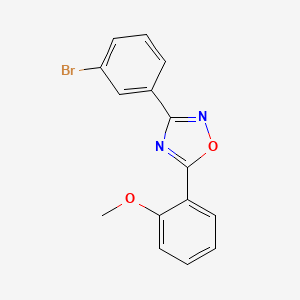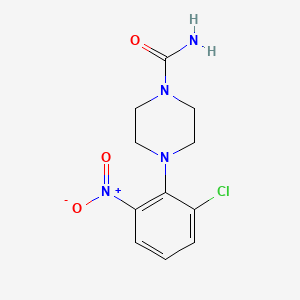![molecular formula C19H19N5O B4385914 3-cyclohexyl-11-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4385914.png)
3-cyclohexyl-11-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one
Descripción general
Descripción
The chemical compound "3-cyclohexyl-11-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one" belongs to a class of heterocyclic compounds that have attracted considerable interest due to their diverse range of biological activities. These activities include antimicrobial, anti-inflammatory, antitumor, antiallergy, analgesic, and antioxidant properties. Such compounds are synthesized through various chemical reactions involving multicomponent processes, highlighting their complex molecular structure and significant pharmacological potential.
Synthesis Analysis
The synthesis of pyrimido[4,5-b]quinolin-4-ones, closely related to the compound , involves Cu(OAc)2-catalyzed one-pot four-component reactions. This method combines amination, condensation, cyclization, and dehydrogenation reactions in a single step, using 2-bromobenzaldehydes, aqueous ammonia, cyanoacetamides, and aldehydes. This process demonstrates the efficient and practical assembly of complex molecular architectures from simple starting materials, ensuring a broad structural diversity and good functional group tolerance with a remarkably straightforward operation process (Zhang, Guo, & Fan, 2015).
Molecular Structure Analysis
The molecular structure of pyrimido[4,5-b]quinolin-4-ones features a fused ring system that incorporates elements of pyrimidine and quinoline, indicative of the compound's potential for interaction with biological targets. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions followed by cyclization, are employed to construct the pyrrole ring, a critical structural motif in these compounds (Wang, Xing, Xue, Gao, & Fang, 2013).
Chemical Reactions and Properties
The chemical reactivity of these compounds is highlighted by their synthesis, which involves the formation of complex ring systems through efficient and concise methods. Such methods enable the introduction of diverse functional groups, contributing to the compounds' chemical properties and biological activity. The introduction of chloro at specific positions, for example, significantly impacts cytotoxic activity, suggesting the importance of precise structural modifications in enhancing biological efficacy (Metwally, Pratsinis, & Kletsas, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
13-cyclohexyl-17-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-23-17-15(16-18(23)22-14-10-6-5-9-13(14)21-16)19(25)24(11-20-17)12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFZICUSQQSXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=NC4=CC=CC=C4N=C31)C(=O)N(C=N2)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]ethanamine hydrochloride](/img/structure/B4385831.png)
![methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]benzoate](/img/structure/B4385845.png)
![5-[(2-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4385846.png)
![1-[5-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-fluorophenyl)-2H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4385856.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B4385874.png)
![1-(3-ethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4385876.png)

![2-cyclopropyl-1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazole](/img/structure/B4385887.png)

![N-[3-(acetylamino)phenyl]-2-(benzylthio)propanamide](/img/structure/B4385905.png)


![({4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4385916.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4385917.png)